2-chloro-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
2-chloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11ClN2. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-3-ylmethyl group and a chlorine atom is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 2-chloroaniline with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-chloro-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-chloroaniline: A simpler derivative with only a chlorine atom attached to the benzene ring.
N-(pyridin-3-ylmethyl)aniline: Lacks the chlorine atom but has the pyridin-3-ylmethyl group.
2-chloro-N-(pyridin-2-ylmethyl)aniline: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
2-chloro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both the chlorine atom and the pyridin-3-ylmethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11ClN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
InChI Key |
MKRRDDIXKHFTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CN=CC=C2)Cl |
Origin of Product |
United States |
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